molecular formula C19H18BrClN2O B2603084 1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine CAS No. 647031-65-0

1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine

Cat. No.: B2603084
CAS No.: 647031-65-0
M. Wt: 405.72
InChI Key: DEUCOTHCSRIRSQ-BQYQJAHWSA-N
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Description

1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine typically involves multi-step organic reactions. One common route includes the acylation of 4-(3-chlorophenyl)piperazine with 3-(3-bromophenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substituents on the aromatic rings can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(3-Bromophenyl)acryloyl)-4-(3-fluorophenyl)piperazine
  • 1-(3-(3-Chlorophenyl)acryloyl)-4-(3-bromophenyl)piperazine
  • 1-(3-(3-Bromophenyl)acryloyl)-4-(3-methylphenyl)piperazine

Uniqueness

1-(3-(3-Bromophenyl)acryloyl)-4-(3-chlorophenyl)piperazine is unique due to the specific combination of bromine and chlorine substituents on its aromatic rings

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O/c20-16-4-1-3-15(13-16)7-8-19(24)23-11-9-22(10-12-23)18-6-2-5-17(21)14-18/h1-8,13-14H,9-12H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCOTHCSRIRSQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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